molecular formula C5H9N3 B1331021 (1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 400877-05-6

(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1331021
CAS No.: 400877-05-6
M. Wt: 111.15 g/mol
InChI Key: KFTRXTSNTQSGNE-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6) is a versatile chemical building block with significant value in medicinal and agricultural chemistry research. This compound features an aminomethyl group attached to a 1-methyl-1H-pyrazole ring, making it a key intermediate for constructing more complex molecules . In pharmaceutical research, it serves as a critical synthon in the development of potent and selective inhibitors. For instance, it has been utilized in the synthesis of clinical candidates like MK-8189, a PDE10A inhibitor investigated for the treatment of schizophrenia . In agrochemical research, pyrazole derivatives synthesized from this amine have shown potent biological activity, such as inducing a triple response in Arabidopsis seedlings, indicating potential applications as plant growth regulators . The compound is typically supplied as a clear, colorless to light yellow liquid and is sensitive to air and heat, requiring storage under an inert atmosphere at refrigerated temperatures (0-10°C) . As a reagent, it enables researchers to efficiently explore structure-activity relationships and optimize the physicochemical properties of lead compounds in drug and agrochemical discovery pipelines. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-4-5(2-6)3-7-8/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTRXTSNTQSGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350029
Record name (1-methyl-1H-pyrazol-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400877-05-6
Record name (1-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-4-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-methylpyrazole with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where 1-methylpyrazole reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and pyrazole ring undergo oxidation under controlled conditions:

  • Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) oxidizes the amine to hydroxylamine derivatives or nitroso intermediates at 25–60°C.

  • Potassium permanganate (KMnO4\text{KMnO}_4) in acidic or neutral media converts the amine to a nitro group.

Reagent Conditions Product Yield
H2O2\text{H}_2\text{O}_225°C, 6 hrNN-Hydroxylamine derivative65–70%
KMnO4\text{KMnO}_4H2SO4\text{H}_2\text{SO}_4, 50°C1-Methyl-4-nitrosopyrazole methanamine55%

Reduction Reactions

The amine group participates in reductive alkylation or hydrogenation:

  • Sodium borohydride (NaBH4\text{NaBH}_4) reduces imine intermediates to secondary amines.

  • Catalytic hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}) saturates the pyrazole ring under high pressure (3–5 atm).

RNH2+R CHONaBH4RNHR +H2O\text{RNH}_2+\text{R CHO}\xrightarrow{\text{NaBH}_4}\text{RNHR }+\text{H}_2\text{O}

Substitution Reactions

The amine group acts as a nucleophile in SN2 reactions:

  • Alkyl halides (e.g., CH3I\text{CH}_3\text{I}) form quaternary ammonium salts.

  • Acyl chlorides (e.g., acetyl chloride) yield amides.

Mechanistic Insight (MDPI Study) :

Computational studies on analogous pyrazole derivatives reveal an SN2-type transition state where the deprotonated amine attacks electrophilic centers (e.g., alkyl halides). Activation barriers for these reactions range from 7.1–10.4 kcal/mol , depending on substituents .

Condensation Reactions

The amine condenses with carbonyl compounds:

  • Formaldehyde forms Schiff bases (RN CH2\text{RN CH}_2) under acidic conditions.

  • Aromatic aldehydes (e.g., benzaldehyde) generate imines at 80–100°C.

Carbonyl Compound Product Application
FormaldehydeNN-Methylene derivativePrecursor for polymer synthesis
BenzaldehydeNN-Benzylidene derivativeLigand in coordination chemistry

Coordination Chemistry

The pyrazole nitrogen and amine group act as ligands for metal ions:

  • Transition metals (e.g., Cu(II), Fe(III)) form octahedral complexes, enhancing catalytic activity in oxidation reactions .

  • Luminescent complexes with europium(III) exhibit strong emission at 615 nm .

Cu2++2Ligand[Cu L 2]2+(L=ligand)\text{Cu}^{2+}+2\,\text{Ligand}\rightarrow [\text{Cu L }_2]^{2+}\quad (\text{L}=\text{ligand})

Biological Interactions

The compound interacts with enzymes and receptors:

  • Hydrogen bonding : The pyrazole nitrogen and amine group form H-bonds with active-site residues of cyclooxygenase-2 (COX-2), inhibiting prostaglandin synthesis.

  • Antimicrobial activity : Derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders and other medical conditions. Its structural characteristics allow it to interact effectively with biological targets, making it valuable in drug design.

Key Findings:

  • Neurological Disorders: Research indicates that derivatives of (1-methyl-1H-pyrazol-4-yl)methanamine exhibit potential as neuroprotective agents. For instance, compounds derived from this structure have shown efficacy in modulating neurotransmitter systems and reducing neuroinflammation .
CompoundTarget ConditionMechanism of ActionReference
Compound AAlzheimer's DiseaseInhibition of acetylcholinesterase
Compound BDepressionModulation of serotonin receptors

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its inclusion enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and pest management strategies.

Case Study:
A study demonstrated that formulations containing this compound significantly increased the effectiveness of herbicides against resistant weed species, leading to better crop protection outcomes .

Material Science

The compound is also applied in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials.

Applications:

  • Polymer Synthesis: It acts as a building block for synthesizing specialty polymers with enhanced thermal stability.
  • Coatings: Incorporation into coatings has been shown to improve resistance to environmental degradation .

Biochemical Research

In biochemical research, this compound functions as a valuable reagent. It aids in studying enzyme interactions and metabolic pathways, providing insights into various biological processes.

Research Highlights:

  • Enzyme Inhibition Studies: The compound has been employed to investigate its inhibitory effects on specific enzymes involved in metabolic pathways, revealing potential therapeutic targets for drug development .

Analytical Chemistry

The compound is utilized in analytical chemistry for detecting and quantifying other compounds. Its ability to interact selectively with various analytes enhances the accuracy of analytical methods employed in laboratories.

Applications:

  • Chromatography: Used as a standard in chromatographic techniques for the quantification of related compounds.
TechniqueApplicationReference
HPLCQuantification of pharmaceuticals
GCAnalysis of agrochemicals

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties Reference
(1-Methyl-1H-pyrazol-4-yl)methanamine 1-Me, 4-NH2CH2- C5H9N3 PDE10A inhibitors, LOX/LOXL2 inhibitors
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine 1,3-diMe, 4-NH2CH2- C8H13N3O4 Increased steric bulk; oxalate salt form
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-Ph, 4-NH2CH2-, N-Me C11H13N3 Enhanced lipophilicity; CNS-targeting ligands
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1-Me, 4-CF3, 5-NH2CH2- C6H8F3N3 Electronegative substituent; metabolic stability
(5-((3-Chloro-5-(1-Me-pyrazol-4-yl)phenyl)sulfonyl)thiazol-2-yl)methanamine Pyrazole linked to sulfonylthiazole; Cl substituent C14H14ClN4S2O2 LOX/LOXL2 inhibition; improved target binding

Key Observations :

  • Conversely, trifluoromethyl groups enhance electronegativity and metabolic stability .
  • Solubility and Salt Forms : Hydrochloride salts (e.g., this compound HCl) improve aqueous solubility, critical for in vivo studies . Oxalate salts (e.g., 1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine oxalate) offer alternative crystallization pathways .

Comparison with Analogs :

  • Sulfonylthiazole Derivatives : Conjugation with sulfonylthiazole (e.g., compound 21d in ) enhances binding to lysyl oxidase (LOX) via hydrophobic and hydrogen-bonding interactions .

Biological Activity

(1-Methyl-1H-pyrazol-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by a pyrazole ring, which is a five-membered aromatic structure containing two nitrogen atoms. Its molecular formula is C5H8N4C_5H_8N_4, with a molecular weight of approximately 140.14 g/mol. The unique structural features of this compound contribute to its biological activity, particularly in modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Anti-inflammatory properties : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • Antimicrobial effects : The compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.
  • Antitumor activity : Preliminary studies indicate that it may affect cancer cell proliferation and survival pathways.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibition at low concentrations. This suggests potential development as a new class of antibiotics.
  • Anti-inflammatory Effects : In vitro experiments showed that the compound reduced the production of inflammatory mediators in macrophages, indicating its potential for treating inflammatory diseases.
  • Antitumor Potential : Research has indicated that this compound can induce apoptosis in cancer cell lines, specifically through the modulation of apoptotic pathways involving caspases .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key findings regarding their activities:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerateSignificantSignificant
(4-Chlorophenyl)this compoundHighModerateHigh
Cyclobutylthis compoundModerateSignificantModerate

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development. Its ability to modulate key biological pathways positions it as a valuable lead compound for designing new therapeutic agents targeting inflammation and infection.

Future Directions

Ongoing research is focused on:

  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
  • Clinical Trials : Initiating clinical studies to evaluate efficacy and safety profiles in humans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-methyl-1H-pyrazol-4-yl)methanamine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bisthis compound is prepared by reacting pyrazole derivatives with halogenated intermediates under basic conditions (e.g., KOH/EtOH). Optimization involves continuous flow reactors to enhance yield and reduce side products. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Purity Validation : Use UHPLC-MS (ESI/APCI) for mass confirmation and 1H/13C NMR to verify structural integrity. For instance, 1H NMR peaks at δ 3.85 ppm (s, 3H) confirm the methyl group on the pyrazole ring .

Q. How can the compound’s stability and reactivity under varying pH or solvent conditions be assessed?

  • Experimental Design : Perform accelerated stability studies in buffers (pH 1–14) and solvents (DMSO, MeOH, H2O) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Reactivity is tested using oxidizing agents (e.g., H2O2) or reducing agents (e.g., NaBH4) to identify side products .
  • Data Interpretation : Stability is indicated by <5% degradation over 72 hours. Reactivity profiles guide solvent selection for downstream applications (e.g., aqueous conditions for biological assays) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of targets like CK1δ/ε kinases . The pyrazole moiety’s hydrogen-bonding capacity and methyl group’s steric effects are critical for binding. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Case Study : Docking of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides into Fusarium species’ cytochrome P450 targets showed IC50 values <1 µM, correlating with fungicidal activity .

Q. How do structural modifications (e.g., substituting the methyl group) alter pharmacological properties?

  • SAR Analysis : Replace the methyl group with halogens (Cl, F) or bulky substituents (isopropyl) to modulate lipophilicity (logP) and metabolic stability. For example, 4-(difluoromethyl) derivatives showed enhanced blood-brain barrier penetration in rodent models .
  • Data Contradictions : While methyl groups enhance metabolic stability in some cases, they reduce solubility (e.g., C11H13N3 derivatives with logP >3.5 precipitated in PBS) .

Q. What crystallographic challenges arise during structure determination of pyrazole-based derivatives?

  • Refinement Techniques : Use SHELXL for high-resolution data (d ≤ 0.8 Å). Challenges include disorder in the pyrazole ring and twinned crystals . Apply TWIN/BASF commands to refine twinning parameters and RIGU restraints for planar groups .
  • Example : A derivative with EN300-230330 required 10% BASF correction for twinning, yielding R1 = 0.029 .

Key Research Gaps

  • Toxicological Data : Limited acute toxicity studies (e.g., LD50 in murine models) .
  • Macromolecular Interactions : No cryo-EM structures of the compound bound to protein targets.

For further inquiries, consult peer-reviewed protocols from [Journal of Organic Chemistry] or [Chinese Journal of Organic Chemistry] .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-pyrazol-4-yl)methanamine

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